![molecular formula C19H21FN2O5S B4944580 N-(4-ethoxyphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4944580.png)
N-(4-ethoxyphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar benzamide derivatives, including those with substituents like fluoro, chloro, and ethoxy groups on the benzene ring, has been extensively studied. For example, a series of benzamides were prepared and evaluated for gastrokinetic activity, revealing the importance of specific substituents on the N-4 position for achieving potent in vivo activity (Kato et al., 1992). Another study focused on the synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide, indicating the structural requirements for gastrokinetic activity (Kato et al., 1991).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-2-27-16-6-4-15(5-7-16)21-19(23)14-3-8-17(20)18(13-14)28(24,25)22-9-11-26-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWBSPIEQNJWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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